Isochamaejasmin

Description

Classification within Flavonoid Natural Products

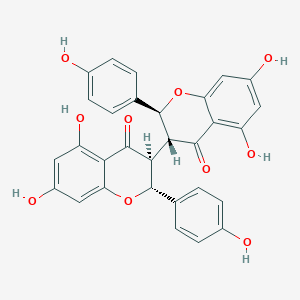

Isochamaejasmin is classified as a biflavonoid, a subclass of flavonoids. nih.govnp-mrd.org Flavonoids themselves are a large and diverse group of polyphenolic compounds produced by plants as secondary metabolites. mdpi.com Biflavonoids are characterized by the linkage of two identical or different flavonoid units. np-mrd.org In the case of this compound, it is a biflavanone, meaning it is composed of two flavanone (B1672756) units. np-mrd.org Specifically, it consists of two naringenin (B18129) moieties linked together. nih.gov The IUPAC name for this compound is (2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one. nih.gov

The classification of this compound can be further broken down:

Kingdom: Organic compounds np-mrd.org

Super Class: Phenylpropanoids and polyketides np-mrd.org

Class: Flavonoids np-mrd.orgmdpi.com

Sub Class: Biflavonoids and polyflavonoids np-mrd.org

Direct Parent: Biflavonoids and polyflavonoids np-mrd.org

Alternative parent classifications include flavanones, 7-hydroxyflavonoids, 5-hydroxyflavonoids, and 4'-hydroxyflavonoids. np-mrd.org

Historical Perspectives on the Discovery and Initial Characterization of this compound

This compound has been isolated from several plant species, with its discovery and characterization being a result of phytochemical investigations into traditional medicinal plants. It has been identified in the roots of Stellera chamaejasme L. chemfaces.comvulcanchem.com, a plant used in traditional Chinese medicine. chemfaces.comnih.gov Additionally, it has been found in Brackenridgea zanguebarica, Ormocarpum kirkii nih.govnp-mrd.org, and Wikstroemia sikokiana. np-mrd.org In 2018, this compound was isolated for the first time from the endemic Algerian desert species Thymelaea microphylla. dergipark.org.trresearchgate.net

The characterization of this compound has been accomplished through various modern analytical techniques. Spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been crucial in elucidating its complex dimeric structure. dergipark.org.trresearchgate.net

Academic Significance in Phytochemistry and Biomedical Research

The academic significance of this compound stems from its unique chemical structure and its promising range of biological activities, which have made it a subject of interest in both phytochemistry and biomedical research.

In phytochemistry , the focus is on the isolation, structure elucidation, and distribution of this compound in the plant kingdom. np-mrd.orgdergipark.org.trresearchgate.net Its presence in different plant genera offers insights into the chemotaxonomy and biosynthetic pathways of biflavonoids.

In biomedical research , this compound has been investigated for several potential therapeutic applications. Studies have explored its:

Anticancer activity: Research indicates that this compound can induce apoptosis (programmed cell death) in certain cancer cell lines, such as leukemia cells, by inhibiting Bcl-2 family proteins. mdpi.comnih.govjbtr.or.kr

Anti-inflammatory activity: this compound has been noted for its potential anti-inflammatory properties. dergipark.org.trresearchgate.net

Antiplasmodial activity: The compound has demonstrated moderate activity against Plasmodium falciparum, the parasite that causes malaria. chemfaces.comchemsrc.com

Neuroprotective effects: Some research suggests potential neuroprotective effects of this compound. researcher.lifedntb.gov.ua

Insecticidal properties: this compound has also been investigated for its insecticidal activity. chemsrc.commedchemexpress.com

The diverse biological activities of this compound continue to drive research into its mechanisms of action and potential applications in medicine and agriculture.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H22O10 | nih.gov |

| Molecular Weight | 542.5 g/mol | nih.gov |

| Heavy Atom Count | 40 | lipidmaps.org |

| Aromatic Rings | 4 | lipidmaps.org |

| Rotatable Bonds | 3 | lipidmaps.org |

| Hydrogen Bond Donors | 6 | lipidmaps.org |

Table 2: Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

|---|---|---|

| Stellera chamaejasme L. | Roots | chemfaces.comvulcanchem.com |

| Brackenridgea zanguebarica | Not specified | nih.govnp-mrd.org |

| Ormocarpum kirkii | Not specified | nih.govnp-mrd.org |

| Wikstroemia sikokiana | Not specified | np-mrd.org |

| Thymelaea microphylla | Aerial parts | dergipark.org.trresearchgate.net |

| Selaginella involven | Not specified | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29+,30- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-SQYWJIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317073 | |

| Record name | Isochamaejasmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93859-63-3 | |

| Record name | Isochamaejasmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93859-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochamaejasmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Isochamaejasmin

Botanical Sources and Geographic Distribution of Isochamaejasmin

This compound has been identified in a number of plant families, notably the Thymelaeaceae, Fabaceae, and Ochnaceae. Its presence is often associated with the plant's use in traditional medicine.

Stellera chamaejasme L. as a Primary Source

Stellera chamaejasme L., a perennial plant in the Thymelaeaceae family, is a significant and well-documented source of this compound. nih.govnp-mrd.orgnih.govresearchgate.net This toxic plant is widely distributed across the grasslands of China, Mongolia, and Russia. tandfonline.comumich.eduumich.edu The roots of S. chamaejasme, known in Traditional Chinese Medicine as "Rui Xiang Lang Du," have been historically used for various treatments. umich.educonicet.gov.ar Phytochemical investigations have consistently isolated this compound as one of the main active biflavonoids from its roots. researchgate.netmedchemexpress.com The presence of this compound and other flavonoids is believed to contribute to the plant's ecological role, such as deterring herbivores. tandfonline.com

Other Identified Plant Species Containing this compound

Beyond S. chamaejasme, this compound has been isolated from several other plant species across different families and geographic locations. These findings highlight the compound's distribution in the plant kingdom.

| Plant Species | Family | Part Used | Geographic Location/Context | References |

| Brackenridgea zanguebarica | Ochnaceae | Stem Bark, Root Bark | Northern Transvaal (South Africa) and Zambia | nih.govthieme-connect.comrsc.org |

| Ormocarpum kirkii | Fabaceae (Papilionaceae) | Root, Root Bark | Tanzania | nih.govresearchgate.netnih.govphcogrev.com |

| Wikstroemia sikokiana | Thymelaeaceae | Not specified | Japan | np-mrd.orgknapsackfamily.commdpi.com |

| Thymelaea microphylla | Thymelaeaceae | Aerial Parts | Algeria | researchgate.netdergipark.org.tr |

| Wikstroemia indica | Thymelaeaceae | Roots | Southeast China | nih.gov |

| Wikstroemia taiwanensis | Thymelaeaceae | Stems | Taiwan | mdpi.comresearchgate.net |

| Ochna holstii | Ochnaceae | Stem Bark | Not specified | acs.org |

Research on Brackenridgea zanguebarica, a small tree, identified this compound in its bark. thieme-connect.comrsc.org Similarly, studies on Ormocarpum kirkii, a plant used in traditional Tanzanian medicine, led to the isolation of this compound from its roots as part of a bio-guided investigation. researchgate.netnih.gov The compound has also been found in various species of the Wikstroemia genus, including W. sikokiana, W. indica, and W. taiwanensis. np-mrd.orgknapsackfamily.comnih.govresearchgate.net Furthermore, this compound was isolated for the first time from Thymelaea microphylla, an endemic desert species from Algeria, from its aerial parts. researchgate.netdergipark.org.tr

Advanced Isolation and Purification Techniques for this compound

The extraction and purification of this compound from its natural sources rely on a combination of modern chromatographic and spectroscopic techniques. These methods are crucial for obtaining the compound in high purity for structural analysis and further research.

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating individual compounds from complex plant extracts. unite.it Several chromatographic methods have been successfully applied to the isolation of this compound.

Silica (B1680970) Gel Column Chromatography : This is a widely used method for the initial fractionation of plant extracts. For instance, a dichloromethane-methanolic extract from the aerial parts of Thymelaea microphylla was subjected to a silica gel column to isolate this compound along with other flavonoids. researchgate.netdergipark.org.tr

Gel Chromatography : In the investigation of Brackenridgea zanguebarica bark, an initial separation was achieved using Sephadex LH-20 gel chromatography. rsc.org

Flash Column Chromatography : Following initial separation, flash column chromatography using Kieselgel 60 was employed for further purification of constituents from Brackenridgea zanguebarica. rsc.org

High-Performance Liquid Chromatography (HPLC) : Semi-preparative HPLC is a high-resolution technique used to purify specific compounds from fractions obtained through initial chromatographic steps. nih.gov This method is often used in the final stages of purification to achieve high-purity this compound.

Counter-current Chromatography : Techniques like High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) have been effectively combined with other methods for the efficient, on-line isolation of this compound and other compounds from Stellera chamaejasme. nih.govnih.gov For example, a two-phase solvent system of n-hexane:ethyl acetate (B1210297):methanol:water was optimized for a coupled extraction and CPC isolation process, yielding this compound with a purity above 96%. nih.gov

Spectroscopic Elucidation Techniques

Once isolated, the precise chemical structure of this compound is determined using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's mass, formula, and the connectivity of its atoms. institut-kuhlmann.de

Mass Spectrometry (MS) : High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF/MS), often coupled with HPLC (HPLC-TOF/MS), is used to determine the compound's molecular formula. researchgate.netdergipark.org.trinstitut-kuhlmann.de In the analysis of this compound from Thymelaea microphylla, HPLC-TOF/MS operating in negative mode showed a quasi-molecular ion at m/z 541, corresponding to the molecular formula C₃₀H₂₂O₁₀. dergipark.org.tr Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is another highly sensitive method used for both detection and quantification of this compound in biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as HSQC and HMBC) experiments are indispensable for the complete structural elucidation of the molecule. researchgate.netdergipark.org.trinstitut-kuhlmann.de Analysis of the ¹H NMR spectrum of this compound reveals characteristic signals for the flavonoid structure, while ¹³C NMR provides data on all carbon atoms. researchgate.netdergipark.org.tr 2D NMR experiments establish the connectivity between protons and carbons, confirming the final structure as this compound. researchgate.netdergipark.org.tr The coupling constants observed in the ¹H NMR spectrum help determine the stereochemistry of the molecule. dergipark.org.tr

The combination of these advanced analytical techniques enables the unambiguous identification and structural confirmation of this compound from diverse botanical sources. dergipark.org.trnih.govmdpi.com

Molecular Mechanisms of Action of Isochamaejasmin in Biological Systems

Modulation of Apoptotic Pathways by Isochamaejasmin

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. This compound has been shown to induce apoptosis through a multi-faceted approach, targeting key components of the intrinsic mitochondrial pathway. researchgate.netnih.gov

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins (e.g., Bcl-xl, Mcl-1)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with members that either promote (pro-apoptotic) or prevent (anti-apoptotic) cell death. nih.govbiomolther.org this compound has been identified as an inhibitor of the anti-apoptotic members of this family. nih.govcmdm.tw Through 3D similarity searches, it was found to exhibit bioactivity comparable to the known Bcl-2 ligand, (-)-gossypol. nih.gov

Subsequent binding assays revealed that this compound selectively binds to Bcl-xl and Mcl-1, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govnih.gov The inhibition of these proteins by this compound disrupts their function of sequestering pro-apoptotic proteins, thereby tipping the cellular balance towards apoptosis. nih.govbiomolther.org Research has demonstrated that this inhibitory action is quite specific, with measured binding affinities indicating a strong interaction. nih.gov In studies on insect neuronal cells, this compound exposure led to an upregulation of the Bax/Bcl-2 expression ratio, further supporting its role in disrupting the anti-apoptotic machinery. researchgate.netnih.gov

| Target Protein | Binding Affinity (Ki) | Cell Line Studied |

| Bcl-xl | 1.93 ± 0.13 µmol·L⁻¹ | N/A (Biochemical Assay) |

| Mcl-1 | 9.98 ± 0.21 µmol·L⁻¹ | N/A (Biochemical Assay) |

This table presents the selective binding affinity of this compound to anti-apoptotic Bcl-2 family proteins as determined by in vitro assays. Data sourced from nih.gov.

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-9)

Caspases are a family of cysteine proteases that execute the process of apoptosis. nih.gov this compound treatment has been shown to trigger the activation of key initiator and executioner caspases. nih.govresearchgate.net The intrinsic pathway of apoptosis, once initiated, leads to the formation of the apoptosome, which recruits and activates procaspase-9. researchgate.netwikipedia.org Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3. researchgate.netoncotarget.com

Studies in both human leukemia K562 cells and insect neuronal AW1 cells have demonstrated that this compound induces the cleavage, and therefore activation, of caspase-9 and caspase-3. nih.govresearchgate.netnih.govchemfaces.com This activation is a critical step in the apoptotic cascade, leading to the systematic dismantling of the cell. nih.govbvsalud.org

Cleavage of Poly ADP-Ribose Polymerase (PARP)

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme primarily involved in DNA repair. bioline.org.br During apoptosis, PARP is a key substrate for activated executioner caspases, particularly caspase-3. promegaconnections.com The cleavage of PARP into an 89 kDa and a 24 kDa fragment by caspase-3 is considered a hallmark of apoptosis, as it inactivates PARP's DNA repair functions and conserves cellular energy for the apoptotic process. bioline.org.brpromegaconnections.com

Research has consistently shown that the apoptosis induced by this compound is accompanied by the cleavage of PARP. nih.govresearchgate.netnih.gov This event occurs downstream of caspase-3 activation and confirms the engagement of the final execution phase of apoptosis in cells treated with the compound. nih.govchemfaces.com

Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release

A pivotal event in the intrinsic apoptotic pathway is the mitochondrial outer membrane permeabilization (MOMP), often considered the "point of no return". nih.govwikipedia.org MOMP allows for the release of proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and subsequent activation of caspase-9. researchgate.nethaematologica.org

This compound has been shown to induce events consistent with MOMP. Studies have documented a decline in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol in cells exposed to the compound. researchgate.netnih.gov This release is a direct consequence of the upstream inhibition of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members like Bax, which together orchestrate the permeabilization of the outer mitochondrial membrane. researchgate.netresearchgate.netresearchgate.net

Influence of this compound on Signal Transduction Pathways

Beyond its direct role in apoptosis, this compound also modulates key signal transduction pathways that regulate cellular responses to various stimuli, including stress and inflammation.

Stereospecific Induction and Regulation of Nuclear Factor-kappaB (NF-κB) Activation

Nuclear factor-kappaB (NF-κB) is a protein complex that acts as a transcription factor, playing a crucial role in regulating immune responses, inflammation, and cell survival. medchemexpress.comwikipedia.org this compound has been identified as a potent activator of NF-κB. nih.govmedchemexpress.com It was found to induce the expression of an NF-κB-directed reporter gene in HeLa cells with a half-maximal effective concentration (EC₅₀) of 3.23 µM. nih.govchemfaces.com

This activation involves the canonical NF-κB pathway, as evidenced by the nuclear translocation of NF-κB proteins and the fact that the effect can be blocked by a dominant-negative version of IκBα, the primary inhibitor of NF-κB. nih.govchemfaces.com Further investigation into the mechanism revealed that this compound stimulates the time-dependent phosphorylation of several upstream kinases, including the mitogen-activated protein kinases (MAPKs) ERK1/2 and p38, as well as protein kinase C delta (PKCδ). nih.govchemfaces.com Pharmacological inhibition of these kinases significantly reduced the NF-κB activation stimulated by this compound, confirming their role in the signaling cascade. nih.gov

Notably, this induction of NF-κB is stereospecific. Two stereoisomers of this compound and a methyl derivative failed to induce any detectable NF-κB activation. capes.gov.brnih.gov These related compounds were also found to be more cytotoxic than this compound. nih.gov Interestingly, the pro-survival effect of NF-κB activation was highlighted by the observation that this compound could partially rescue cells from cycloheximide-induced apoptosis, an effect that was reversed when NF-κB activation was inhibited. nih.govchemfaces.com This demonstrates a complex role for this compound, where it can promote apoptosis through the mitochondrial pathway while simultaneously activating a pro-survival signaling pathway in a structure-specific manner.

| Parameter | Value | Cell Line |

| EC₅₀ for NF-κB Activation | 3.23 µM | HeLa Cells |

This table shows the effective concentration of this compound required to achieve 50% of the maximum activation of an NF-κB reporter gene. Data sourced from nih.govchemfaces.com.

Phosphorylation of Mitogen-Activated Protein Kinases (MAPK), including Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK

This compound has been shown to induce the time-dependent phosphorylation of mitogen-activated protein kinases (MAPKs). capes.gov.br MAPKs are a family of serine/threonine protein kinases that play a crucial role in regulating a wide array of cellular processes, including growth, differentiation, and stress responses. imrpress.com The MAPK family includes the well-characterized extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. imrpress.com

The ERK1/2 pathway is typically activated by growth factors and mitogens, leading to cell proliferation and survival. mdpi.com In contrast, the p38 MAPK pathway is primarily activated by cellular stressors like oxidative stress and inflammatory cytokines, often resulting in cell cycle arrest and apoptosis. imrpress.commdpi.com The activation of these kinases occurs through a cascade of phosphorylation events. mdpi.com Specifically, MAPK kinases (MAPKKs) like MEK1/2 phosphorylate and activate ERK1/2, while MKK3/4/6 phosphorylate and activate p38. mdpi.com

Studies have demonstrated that certain conditions, such as oxidative stress, can lead to elevated phosphorylation levels of both ERK and p38. mdpi.com The interplay between the ERK and p38 signaling pathways is critical in determining cell fate. For instance, a shift from ERK signaling towards stress-induced p38 activation can favor cell cycle arrest and dormancy. imrpress.com

Activation of Novel Protein Kinase C (PKCδ)

This compound treatment has been observed to lead to the activation of the novel protein kinase C delta (PKCδ). capes.gov.br PKC is a family of serine/threonine kinases that are central to signal transduction and are involved in a multitude of cellular functions. mdpi.com The PKC family is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). mdpi.com PKCδ belongs to the novel PKC subfamily. mdpi.com

Traditionally, PKC activation is understood to occur when lipid cofactors, generated by growth factor receptors, recruit the enzyme to cellular membranes. frontiersin.org However, research has identified alternative, non-canonical activation mechanisms for PKC isoforms, particularly in response to oxidative stress. frontiersin.org For PKCδ, activation can occur via tyrosine phosphorylation by Src family kinases, a process that renders the enzyme active independently of lipid cofactors. nih.govresearchfeatures.com This allows the tyrosine-phosphorylated form of PKCδ to phosphorylate target substrates throughout the cell, not just at the membrane. nih.gov Activated PKCδ has been implicated in opposing cellular outcomes, including both cell survival and apoptosis, depending on the cellular context and stimulus. mdpi.com For example, in some cancer cells, activated PKCδ can decrease proliferation and increase apoptosis. mdpi.com

Independent Modulation of Formyl Peptide Receptor-Like 1 (FPRL1)

Research indicates that this compound can independently modulate the Formyl Peptide Receptor-Like 1 (FPRL1). FPRL1 is a G protein-coupled receptor expressed on various inflammatory cells, including neutrophils and monocytes, and plays a significant role in leukocyte trafficking during inflammation. google.com This receptor is known for its promiscuity, responding to a wide range of both pro-inflammatory and anti-inflammatory ligands. google.com

Ligands for FPRL1 include the pro-inflammatory bacterial N-formylpeptides and Serum amyloid A, as well as anti-inflammatory molecules like lipoxin A4 and annexin (B1180172) A1. google.commdpi.com The ability of FPRL1 to mediate opposing biological effects is thought to be a result of different ligands engaging distinct domains of the receptor. google.com For instance, the ligand Trp-Lys-Tyr-Met-Val-Met-CONH2 (WKYMVM) and the anti-inflammatory lipid mediator lipoxin A4 (LXA4) both act on FPRL1 but trigger differential cellular signaling pathways. nih.gov While both can stimulate neutrophil chemotaxis, only WKYMVM induces the generation of reactive oxygen species through the activation of extracellular signal-regulated protein kinases (ERKs). nih.gov Specific antagonists, such as the Trp-rich hexapeptide WRW⁴, can block FPRL1-mediated signaling.

Effects of this compound on Fundamental Cellular Processes

Induction of DNA Damage and Upregulation of Related Biomarkers (e.g., γH2AX, OGG1)

Studies have shown that this compound can cause DNA damage. nih.govmedchemexpress.com This damage is evidenced by an increase in the levels of key biomarkers, specifically γH2AX and 8-oxoguanine DNA glycosylase (OGG1). nih.govmedchemexpress.comresearchgate.net The phosphorylation of the histone variant H2AX to form γH2AX is a well-established early marker for the presence of DNA double-strand breaks. OGG1 is a primary DNA glycosylase involved in the base excision repair pathway, responsible for removing the oxidatively damaged base 8-oxoguanine from DNA. researchgate.net In studies using AW1 cells, treatment with this compound resulted in a dose-dependent increase in the expression of both γH2AX and OGG1 proteins, confirming the induction of DNA damage. researchgate.netresearchgate.net

Table 1: Effect of this compound on DNA Damage Biomarkers in AW1 Cells

| Biomarker | Effect of this compound Treatment | Reference |

| γH2AX | Increased levels | researchgate.net, nih.gov, medchemexpress.com |

| OGG1 | Increased levels | researchgate.net, nih.gov, medchemexpress.com |

Reactive Oxygen Species (ROS) Generation and Impact on Antioxidant Enzymes

This compound treatment has been demonstrated to induce a dose-dependent increase in the levels of reactive oxygen species (ROS) within cells. nih.govmedchemexpress.com ROS are chemically reactive molecules containing oxygen that, at high levels, can lead to oxidative stress and damage to cellular components. This rise in ROS is accompanied by an accumulation of lipid peroxidation products, indicating oxidative damage to lipids. nih.gov Furthermore, this compound exposure leads to the inactivation of antioxidant enzymes. nih.gov These enzymes are crucial for cellular defense against oxidative stress. The combined effect of increased ROS generation and decreased antioxidant enzyme activity suggests that this compound disrupts the normal redox balance of the cell, leading to a state of oxidative stress. nih.gov

Table 2: Impact of this compound on Oxidative Stress Markers

| Parameter | Effect of this compound Treatment | Reference |

| Reactive Oxygen Species (ROS) | Dose-dependent increase | nih.gov, medchemexpress.com |

| Lipid Peroxidation Products | Accumulation | nih.gov |

| Antioxidant Enzymes | Inactivation | nih.gov |

Regulation of Cell Cycle Progression (e.g., G2/M and S Phase Arrest)

This compound has been found to regulate cell cycle progression, specifically causing cell cycle arrest at the G2/M and S phases. medchemexpress.comapp17.com The cell cycle is a tightly regulated process that governs cell division and proliferation. Checkpoints exist to halt the cycle in response to cellular stress, such as DNA damage, allowing time for repair. jmb.or.kr Arrest in the G2/M phase prevents cells with damaged DNA from entering mitosis. mdpi.comnih.gov Similarly, S phase arrest can be triggered by DNA damage during replication. Studies on AW1 cells treated with this compound showed an arrest in the G2/M phase of the cell cycle. medchemexpress.comapp17.com This effect on cell cycle progression is a common mechanism for many compounds that induce DNA damage and oxidative stress. mdpi.comnih.gov

Table 3: this compound's Effect on Cell Cycle Phases

| Cell Cycle Phase | Effect of this compound Treatment | Reference |

| G2/M Phase | Arrest | medchemexpress.com, app17.com |

| S Phase | Arrest | jmb.or.kr |

Interactions of this compound with Ion Channels

Inhibition of Voltage-Gated Potassium Channels (Kv), specifically A-type potassium current (IA)

Voltage-gated potassium (Kv) channels are a diverse family of transmembrane proteins crucial for regulating the electrical excitability of cells like neurons and cardiomyocytes. guidetopharmacology.orgwikipedia.org They play a key role in the repolarization phase of an action potential, helping to return the cell membrane to its resting state. news-medical.net Within this large family, a specific subset gives rise to a transient, rapidly inactivating outward current known as the A-type potassium current (IA). plos.orgfrontiersin.org This current is instrumental in controlling the firing patterns and frequency of neurons. plos.orgnih.gov

Research has identified this compound, a biflavonoid from the plant Stellera chamaejasme L., as a significant inhibitor of the A-type potassium current (IA). researchgate.net Studies utilizing the whole-cell patch-clamp technique on insect neuronal cells (AW1) have demonstrated that this compound preferentially inhibits IA over the delayed rectifier potassium current (IK). researchgate.net Among several biflavonoids tested, this compound exhibited the most potent inhibitory activity on IA. researchgate.net

The primary molecular targets for the A-type current are often channels from the Kv1, Kv3, and Kv4 subfamilies. whiterose.ac.uk For instance, the Kv1.4 subunit is known to form A-type channels and is expressed in both neuronal and cardiac tissues. frontiersin.orgnih.govontosight.ai The modulation of these channels can significantly impact neuronal excitability. nih.govresearchgate.net The inhibitory action of this compound on IA highlights its potential as a modulator of cellular electrical activity by directly interacting with and altering the function of specific voltage-gated potassium channels. researchgate.net

Table 1: Electrophysiological Effects of this compound on A-type Potassium Current (IA)

| Parameter | Observation | Source |

| Target Current | A-type potassium current (IA) | researchgate.net |

| Cell Model | Insect neuronal cells (AW1) | researchgate.net |

| Inhibitory Potency (IC50) | 106.75 µM | researchgate.net |

| Effect on Activation | Concentration-dependent hyperpolarizing shift (V0.5 max shift: -15.1 mV) | researchgate.net |

| Effect on Inactivation | Concentration-dependent hyperpolarizing shift (V0.5 max shift: -6.93 mV) | researchgate.net |

| Effect on Recovery | Prolonged recovery from inactivation | researchgate.net |

| Selectivity | Significantly stronger inhibition of IA compared to IK (delayed rectifier K+ current) | researchgate.net |

Pharmacological Efficacy and Therapeutic Potential of Isochamaejasmin

Anticancer Activity of Isochamaejasmin

This compound demonstrates notable potential as an anticancer agent, with research highlighting its efficacy against various cancer cell lines, including leukemia and glioblastoma. Its mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular proliferation pathways. nih.govchemfaces.com

Studies have shown that this compound exhibits inhibitory effects on the growth of leukemia cells. nih.gov The compound has been observed to induce apoptosis in K562 leukemia cells by activating caspase-9 and caspase-3, which are critical enzymes in the programmed cell death cascade. nih.govchemfaces.com This process is linked to its ability to inhibit the activity of Bcl-2 family proteins, which are key regulators of apoptosis. nih.govchemfaces.com

Research indicates that this compound displays moderate growth inhibitory activity against the K562 cell line and slight activity against the HL-60 cell line. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values from one study were recorded as 24.51 ± 1.62 μmol·L⁻¹ for K562 cells and 50.40 ± 1.21 μmol·L⁻¹ for HL-60 cells. nih.govbvsalud.org

Table 1: In Vitro Anticancer Activity of this compound on Leukemia Cell Lines

| Cell Line | Type of Cancer | IC50 Value (μmol·L⁻¹) | Reference |

| K562 | Chronic Myelogenous Leukemia | 24.51 ± 1.62 | nih.gov |

| HL-60 | Acute Promyelocytic Leukemia | 50.40 ± 1.21 | nih.gov |

Extracts from Stellera chamaejasme, which contain this compound as a core active component, have been investigated for their therapeutic potential against glioblastoma (GBM). frontiersin.orgnih.govresearchgate.net Network pharmacology and in vitro studies have identified this compound, alongside other compounds like neochamaejasmin A and wikstrol A, as key contributors to the anti-glioblastoma effects of these extracts. frontiersin.orgnih.gov

Experimental research on the A172 glioblastoma cell line demonstrated that S. chamaejasme extracts can inhibit cell proliferation, induce apoptosis, and block the cell cycle in the G2/M and S phases. frontiersin.orgnih.gov The mechanism appears to involve multiple pathways, including the regulation of oxidative stress and the inhibition of cell migration. frontiersin.orgnih.gov Specifically, the extracts were found to regulate the p62/Nrf2 pathway, which is involved in oxidative stress, and inhibit the Wnt/β-catenin pathway, which is crucial for cell migration. frontiersin.orgnih.gov These findings underscore the relevance of this compound within the context of its natural source as a potential agent in glioblastoma research. frontiersin.org

Inhibition of Leukemia Cell Proliferation (e.g., K562, HL-60 Cell Lines)

Antiparasitic Activity of this compound

The therapeutic potential of this compound extends to infectious diseases, with demonstrated activity against parasites responsible for malaria.

This compound has been identified as a compound with moderate anti-plasmodial activity against Plasmodium falciparum, the parasite that causes malaria. researchgate.netmedchemexpress.comnih.gov In a study evaluating various biflavonoids isolated from the root of Ormocarpum kirkii, this compound was the most active constituent. researchgate.netnih.govnih.gov It exhibited a half-maximal inhibitory concentration (IC50) of 7.3 ± 3.8 μM against the parasite. researchgate.netnih.gov The compound also showed relatively low cytotoxicity, with a half-maximal cytotoxic concentration (CC50) of 29.0 ± 10.9 μM. researchgate.net This suggests that the constituents of O. kirkii, particularly this compound, may contribute to the plant's traditional use in treating malaria. nih.gov

Table 2: Anti-plasmodial Activity of this compound

| Parameter | Organism/Cell Line | Concentration | Reference |

| IC50 | Plasmodium falciparum | 7.3 ± 3.8 μM | researchgate.netnih.gov |

| CC50 | (Cytotoxicity) | 29.0 ± 10.9 μM | researchgate.net |

Insecticidal Properties of this compound

Beyond its medicinal applications, this compound has been recognized for its potent insecticidal properties, presenting a potential avenue for the development of natural pesticides.

This compound (ICM) has demonstrated significant toxicity against the larvae of the corn earworm, Helicoverpa zea, in a time- and dose-dependent manner. researchgate.netnih.gov Studies have confirmed its insecticidal activity both in vivo against the larvae and in vitro against insect cell lines. researchgate.netresearchgate.net

The compound induces apoptosis in the Spodoptera frugiperda (Sf9) cell line and the H. zea-derived neuronal cell line, AW1. researchgate.netnih.gov The mechanism of toxicity in AW1 cells involves causing DNA damage and inducing apoptosis through the mitochondrial pathway. researchgate.netnih.gov This is characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3/9. researchgate.netnih.gov The cytotoxicity of this compound against AW1 cells has been quantified, showing its potent effect at the cellular level. researchgate.net

Table 3: Insecticidal Activity of this compound (ICM) against Helicoverpa zea

| Assay Type | Target | Concentration | Result | Time | Reference |

| In Vivo | H. zea Larvae | 1000 mg L⁻¹ | >80% Mortality | 96 h | researchgate.net |

| In Vitro | AW1 Cells | 25 μmol L⁻¹ | ~60% Inhibition | 48 h | researchgate.net |

Implications for Novel Insecticide Development

This compound (ICM), a biflavonoid primarily sourced from plants like Stellera chamaejasme L., has demonstrated significant potential as a lead compound for the development of new insecticides. medchemexpress.comnih.govresearchgate.net Research into its effects on insects has revealed potent toxicity and a distinct mode of action, positioning it as a valuable candidate for pest management strategies. nih.govresearchgate.net

Studies have confirmed that this compound exhibits toxicity against the agricultural pest Helicoverpa zea in both laboratory settings (in vitro) and living organisms (in vivo). nih.govresearchgate.net The insecticidal effects are dependent on both the duration and concentration of exposure. researchgate.net The primary mechanism behind its toxicity involves the induction of programmed cell death, or apoptosis, in insect cells. nih.gov

At the cellular level, this compound's toxic action has been clarified using the neuronal cell line (AW1) from Helicoverpa zea. nih.govnih.gov The compound has been shown to inflict DNA damage within these cells. nih.govresearchgate.netchemsrc.com This damage triggers a cascade of events associated with the mitochondrial pathway of apoptosis. Key findings include a decrease in the mitochondrial membrane potential, an upregulation of the Bax/Bcl-2 expression ratio, and the subsequent release of cytochrome c into the cell's cytosol. nih.govresearchgate.net This process culminates in the activation of critical executioner enzymes, caspase-9 and caspase-3, leading to the cleavage of poly ADP-ribose polymerase (PARP) and ultimately, cell death. nih.govresearchgate.net

Furthermore, treatment with this compound leads to a dose-dependent increase in reactive oxygen species (ROS) and the accumulation of lipid peroxidation products, indicating significant oxidative stress. nih.govresearchgate.net This is coupled with the inactivation of the insect's own antioxidant enzymes. nih.gov These findings collectively underscore the potential of this compound as a botanical insecticide that acts by inducing DNA damage and mitochondria-mediated apoptosis in insects. nih.govnih.gov

Table 1: Insecticidal Activity and Toxicological Mechanisms of this compound

| Target Organism/Cell Line | Observed Effect | Mechanism of Action | References |

| Helicoverpa zea (larva) | Potential toxicity (in vivo) | Time- and dose-dependent toxicity | nih.govresearchgate.net |

| Helicoverpa zea neuronal cells (AW1) | Potential toxicity (in vitro) | Time- and dose-dependent toxicity | nih.govresearchgate.net |

| Helicoverpa zea neuronal cells (AW1) | DNA Damage | Increased levels of γH2AX and OGG1 | nih.gov |

| Helicoverpa zea neuronal cells (AW1) | Mitochondrial-associated apoptosis | Decline in mitochondrial membrane potential, upregulation of Bax/Bcl-2, release of cytochrome c, activation of caspase-3/9, cleavage of PARP | nih.govresearchgate.netnih.gov |

| Helicoverpa zea neuronal cells (AW1) | Oxidative Stress | Dose-dependent rise in Reactive Oxygen Species (ROS), accumulation of lipid peroxidation products, inactivation of antioxidant enzymes | nih.govresearchgate.net |

General Pharmacological Activities Associated with this compound-Containing Extracts

Extracts from plants containing this compound, most notably Stellera chamaejasme, have been reported to possess a wide array of pharmacological activities. magtechjournal.comljmu.ac.ukresearchgate.net While research often focuses on crude extracts or fractions containing multiple compounds, these studies provide a broader context for the potential therapeutic applications of its constituents, including this compound. The documented effects include antiviral, immunomodulatory, anticonvulsant, and antimicrobial activities. magtechjournal.comljmu.ac.uk

Antiviral Activity Extracts of Stellera chamaejasme have demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). magtechjournal.comacs.orgumich.edu Certain flavonoids and diterpenoids isolated from the plant are credited with these effects. magtechjournal.comacs.org For instance, chamaechromone (B19329) was found to be active against HBsAg secretion. acs.org In silico studies have also explored the potential of this compound as an inhibitor of the COVID-19 main protease, suggesting a possible role in antiviral research. ymerdigital.com

Immunomodulatory Activity The immunomodulatory potential of Stellera chamaejasme extracts has also been investigated. magtechjournal.comljmu.ac.uk Research has shown that polysaccharide fractions isolated from the plant can enhance immune function. magtechjournal.com In studies involving mice with cyclophosphamide-induced immunosuppression, administration of a polysaccharide from Stellera chamaejasme led to dose-dependent improvements in the thymus index, delayed-type hypersensitivity (DTH), and the proliferation of splenic lymphocytes. magtechjournal.com Furthermore, the phagocytic activity of peritoneal macrophages was enhanced, indicating a positive effect on the immune system. magtechjournal.com

Anticonvulsant Activity Extracts from Stellera chamaejasme have shown promise for their anticonvulsant effects in various experimental epilepsy models. magtechjournal.comljmu.ac.uk The acetone (B3395972) extract of the plant was found to increase the cortical convulsion threshold in rats, suggesting a potential role in managing seizures. ljmu.ac.uk

Antimicrobial Activity this compound and its associated plant extracts exhibit a broad spectrum of antimicrobial activities. magtechjournal.com this compound itself has been identified as the most active antiplasmodial compound among several biflavonoids isolated from Ormocarpum kirkii, showing an IC50 value of 7.3 ± 3.8 μM against Plasmodium falciparum, the parasite responsible for malaria. chemsrc.comchemfaces.comnih.gov Additionally, biflavanones from Stellera chamaejasme, such as isochamaejasmenin B, have displayed potent antifungal activity against Pyricularia oryzae, a fungus that causes rice blast disease. magtechjournal.comnih.gov The plant's extracts have also shown inhibitory effects against a range of other phytopathogens. nih.gov

Table 2: Summary of General Pharmacological Activities of this compound and Associated Extracts

| Pharmacological Activity | Source Material | Target/Model | Key Findings | References |

| Antiviral | Stellera chamaejasme extracts | HIV, Hepatitis B Virus (HBV) | Diterpenoids and other flavonoids show anti-HIV activity; chamaechromone shows anti-HBV activity. | magtechjournal.comacs.org |

| Immunomodulatory | Stellera chamaejasme polysaccharide extract | Cyclophosphamide-treated mice | Improved thymus index, DTH response, lymphocyte proliferation, and macrophage phagocytosis. | magtechjournal.com |

| Anticonvulsant | Stellera chamaejasme acetone extract | Rat epilepsy models | Increased cortical convulsion thresholds. | ljmu.ac.uk |

| Antimicrobial (Antiplasmodial) | This compound from Ormocarpum kirkii | Plasmodium falciparum | Most active among tested biflavonoids with an IC50 of 7.3 ± 3.8 μM. | chemsrc.comchemfaces.comnih.gov |

| Antimicrobial (Antifungal) | Biflavanones from Stellera chamaejasme | Pyricularia oryzae (rice blast fungus) | Isochamaejasmenin B showed high inhibitory action. | magtechjournal.comnih.gov |

Structure Activity Relationship Sar Studies of Isochamaejasmin

Elucidation of Stereochemical Impact on Biological Activity

The biological activity of natural products is often profoundly influenced by their stereochemistry, as chirality dictates the molecule's interaction with specific biological targets like enzymes and receptors. nih.gov Isochamaejasmin is a chiral molecule, and its specific spatial configuration is essential for its bioactivity.

This compound is a biflavonoid consisting of two 5,7,4'-trihydroxyflavanone (naringenin) units linked at the C-3 and C-3'' positions. nih.gov The stereochemistry at the C-2/C-3 and C-2''/C-3'' chiral centers has been determined to have a trans-trans geometry. dergipark.org.tr The specific IUPAC name, which defines its absolute configuration, is (2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one. nih.gov

This precise three-dimensional arrangement is critical for its biological function. Generally, for chiral compounds, different stereoisomers can exhibit vastly different potencies and even different types of biological effects. nih.gov For many flavonoids, stereochemistry is a key driver for potency and pharmacokinetic properties. nih.gov While direct studies comparing the biological activities of all possible stereoisomers of this compound are not extensively detailed in the provided literature, the principle remains that the naturally occurring isomer possesses the optimal conformation for its observed biological targets. Any alteration in the stereocenters at C-2, C-3, C-2'', or C-3'' would likely lead to a significant change in its biological profile, potentially reducing or abolishing its activity due to a poorer fit in the binding sites of target proteins, such as the Bcl-2 family proteins. nih.govnih.gov

Comparative Analysis of this compound and its Derivatives

Comparing the biological activity of this compound with its naturally occurring or synthetic derivatives provides valuable insights into the SAR of this class of biflavonoids. Small structural modifications can lead to significant changes in biological activity, helping to identify the key pharmacophoric features.

This compound has demonstrated notable biological activities, including anti-tumor and insecticidal properties. researchgate.net It has been shown to induce apoptosis in leukemia cells by selectively binding to and inhibiting anti-apoptotic Bcl-2 family proteins, specifically Bcl-xl and Mcl-1. nih.gov The table below compares this compound with some of its related biflavonoids.

Table 1: Comparative Biological Activities of this compound and Related Compounds

| Compound | Structural Difference from this compound | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| This compound | - | Inhibits Bcl-xl and Mcl-1; induces apoptosis in leukemia cells; insecticidal activity. | nih.govresearchgate.net |

| Chamaejasmine | Stereoisomer of this compound. | Reported to have anti-cancer properties. | uminho.pt |

| Neochamaejasmin A | C-3/C-3"-biflavanone with a different linkage or stereochemistry. | Mentioned as a related biflavanone. | ljmu.ac.uk |

| Neochamaejasmin B | C-3/C-3"-biflavanone with a different linkage or stereochemistry. | Mentioned as a related biflavanone. | ljmu.ac.uk |

| Isochamaejasmenin B | Contains methoxy (B1213986) groups at the 4'- and 4'''-positions instead of hydroxyl groups. | Exhibits antimitotic and potent antifungal activity. | vulcanchem.com |

The comparison with isochamaejasmenin B is particularly illustrative. The replacement of the two 4'-hydroxyl groups of this compound with methoxy groups in isochamaejasmenin B leads to potent antifungal and antimitotic activities. vulcanchem.com This suggests that the electronic and steric properties of the substituents on the B-rings of the flavanone (B1672756) units are critical determinants of the type and potency of biological activity. The hydroxyl groups in this compound may be crucial for its interaction with Bcl-2 proteins, while the methoxy groups in isochamaejasmenin B might enhance its ability to disrupt fungal cell processes or the mitotic spindle.

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods are powerful tools in modern drug discovery for elucidating SAR. taylorfrancis.com Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. taylorfrancis.comsemanticscholar.org This approach can predict the activity of novel, unsynthesized compounds and guide the design of more potent analogues. mdpi.com

A QSAR study on this compound and its derivatives would involve the following steps:

Data Set Compilation : A dataset of this compound analogues with their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth) would be gathered. semanticscholar.org

Descriptor Calculation : Various molecular descriptors for each compound would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. taylorfrancis.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), would be used to build a mathematical model that links the descriptors to the biological activity. mdpi.comufba.br

Model Validation : The predictive power of the QSAR model would be rigorously validated using statistical techniques like cross-validation and by using an external test set of compounds not used in the model's creation. mdpi.com

Although a specific, comprehensive QSAR study for a series of this compound analogues is not detailed in the provided literature, a related computational approach has proven fruitful. A 3D similarity search, which compares the three-dimensional shape and pharmacophoric features of molecules, identified that this compound has a structure similar to (-)-gossypol, a known Bcl-2 ligand. nih.gov This computational hit led to the subsequent experimental confirmation that this compound indeed binds to Bcl-2 family proteins (Bcl-xl and Mcl-1) and induces apoptosis, demonstrating the power of computational methods in identifying the biological targets and mechanism of action of natural products. nih.gov

Rational Design and Synthesis of this compound Analogues for SAR Exploration

The insights gained from SAR studies, including stereochemical analysis and comparisons with derivatives, form the basis for the rational design and synthesis of novel analogues to further probe the SAR and optimize biological activity. researchgate.net The goal is to create new molecules with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles.

Based on the structure of this compound, several synthetic strategies could be employed to create a library of analogues for SAR exploration:

Modification of A- and C-rings : The hydroxyl groups at positions 5, 7, 5'', and 7'' could be systematically modified. For example, they could be methylated, acetylated, or replaced with other functional groups to investigate their role in target binding, particularly their hydrogen bonding capacity.

Modification of B-rings : As seen in the comparison with isochamaejasmenin B, the 4'- and 4'''-hydroxyl groups are critical. Analogues could be synthesized with various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the B-rings to explore the effects of electronics and sterics on activity.

The synthesis of such biflavonoids is a complex chemical challenge but can be achieved through various organic synthesis routes, potentially involving the coupling of chalcone (B49325) or flavanone precursors. researchgate.net Each newly synthesized analogue would then be subjected to biological testing, and the results would be used to refine the SAR model, leading to a deeper understanding of how the chemical structure of this compound relates to its biological function.

Preclinical and Pharmacokinetic Investigations of Isochamaejasmin

In Vitro Cytotoxicity Assays and Cell Viability Studies in various Cell Lines

Isochamaejasmin, a biflavonoid primarily found in the root of Stellera chamaejasme L., has demonstrated notable anti-cancer activities. medchemexpress.comnih.gov Its cytotoxic effects have been evaluated across various cancer cell lines.

In a study investigating its potential against leukemia, this compound exhibited inhibitory activity against HL-60 and K562 cells. nih.gov The compound showed moderate growth inhibition against K562 cells with a 50% inhibitory concentration (IC50) value of 24.51 ± 1.62 μmol·L⁻¹. nih.gov For HL-60 cells, the growth inhibitory activity was slighter, with an IC50 value of 50.40 ± 1.21 μmol·L⁻¹. nih.gov Further investigation revealed that this compound induces apoptosis in K562 cells. nih.gov

Another biflavonoid, chamaejasmine, which is structurally related to this compound, has also been studied for its anticancer properties. It was shown to inhibit the proliferation of the human breast cancer cell line MDA-MB-231 in a dose-dependent manner (4–16 μM), leading to G2/M phase cell cycle arrest and apoptosis. nih.govnih.gov Similarly, chamaejasmenin B and neochamaejasmin C, other biflavonoids from Stellera chamaejasme L., displayed potent anti-proliferative effects in eight different human solid tumor cell lines. nih.gov Chamaejasmenin B was found to be slightly more potent, with IC50 values ranging from 1.08 to 10.8 μmol/L, compared to neochamaejasmin C, which had IC50 values between 3.07 and 15.97 μmol/L. nih.gov The mechanisms for these compounds were linked to the induction of DNA damage, apoptosis, and G0/G1 phase arrest. nih.gov

The cytotoxic activity of this compound has also been observed in insect neuronal cells (AW1), where it demonstrated dose- and time-dependent toxicity. researchgate.net This suggests a broader range of biological activity for the compound.

Table 1: In Vitro Cytotoxicity of this compound and Related Biflavonoids

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| This compound | K562 (Leukemia) | Moderate growth inhibition | 24.51 ± 1.62 μmol·L⁻¹ nih.gov |

| This compound | HL-60 (Leukemia) | Slight growth inhibition | 50.40 ± 1.21 μmol·L⁻¹ nih.gov |

| Chamaejasmine | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | 4–16 μM nih.govnih.gov |

| Chamaejasmenin B | Human solid tumor cell lines | Anti-proliferative | 1.08 to 10.8 μmol/L nih.gov |

| Neochamaejasmin C | Human solid tumor cell lines | Anti-proliferative | 3.07 to 15.97 μmol/L nih.gov |

Pharmacokinetic Profiling in Animal Models

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is crucial for preclinical drug development. wikipedia.orgmhmedical.com Animal models are instrumental in predicting how a drug will behave in humans. researchgate.net

Methodologies for Simultaneous Determination of this compound in Biological Matrices (e.g., UPLC-MS/MS)

A sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the simultaneous determination of this compound and other flavonoids in rat plasma. researchgate.netnih.gov This method is essential for accurately quantifying the compound in biological samples to assess its pharmacokinetic properties.

In one such method, chromatographic separation was achieved on a C18 column with gradient elution, and the analytes were detected using multiple reaction monitoring in positive ionization mode. nih.gov Sample preparation typically involves liquid-liquid extraction with a solvent like ethyl acetate (B1210297). nih.gov The validation of these methods ensures specificity, linearity, sensitivity, accuracy, and precision. researchgate.netnih.gov For instance, one validated UPLC-MS/MS method demonstrated good linearity with a correlation coefficient (r) of ≥ 0.9956 and a lower limit of quantification for this compound of 0.51 ng/mL. nih.govumich.edu The intra- and inter-day precision were below 10.2%, with accuracy ranging from -11.79% to 9.21%. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies describe the disposition of a pharmaceutical compound within an organism. wikipedia.org The process begins with absorption, where the drug enters the bloodstream. youtube.com Distribution follows, carrying the compound to various tissues and organs. wikipedia.org Metabolism, primarily in the liver, involves the breakdown of the compound, and finally, excretion removes the substance from the body. youtube.com

A pharmacokinetic study in rats following oral administration of an ethyl acetate extract of Stellera chamaejasme L. successfully applied the UPLC-MS/MS method to investigate the ADME of this compound and other flavonoids. nih.gov The data from such studies are critical for understanding the compound's behavior in a living system.

Analysis of Plasma Concentration-Time Curves

The plasma concentration-time curve is a graphical representation of the drug concentration in the systemic circulation over time. pharmacologycanada.org Key parameters derived from this curve include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the curve (AUC), which reflects the total drug exposure. pharmacologycanada.org

In a pharmacokinetic study involving rats given an oral dose of S. chamaejasme L. extract, the plasma concentration-time profiles for this compound, neochamaejasmin A, and daphnoretin (B1669815) were determined. researchgate.net These profiles provide insights into the rate and extent of absorption and elimination of the compounds. The analysis of these curves is fundamental to evaluating the bioavailability and pharmacokinetic characteristics of this compound in animal models. researchgate.net

Metabolic Transformations of this compound (e.g., Glucuronidation)

Metabolic transformation is the process by which the body alters foreign compounds (xenobiotics), such as drugs. usask.ca This process typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. openaccessjournals.com

For the related biflavonoid, isoneochamaejasmin A (INCA), studies have identified glucuronidation as a key metabolic pathway. nih.govchemfaces.com In vitro experiments using human liver microsomes revealed the formation of two main glucuronide metabolites: 7-O-glucuronide (M1) and 4'-O-glucuronide (M2). nih.govchemfaces.com The formation of these metabolites is mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.govchemfaces.com Specifically, UGT1A1, UGT1A3, and UGT1A9 were found to be involved in the creation of M1, with UGT1A1 being the major contributor. nih.gov UGT1A3 was identified as the primary enzyme responsible for the formation of M2. nih.gov These findings indicate that glucuronidation is a significant metabolic route for biflavonoids of this type.

Toxicological Assessment and Safety Profiles of Isochamaejasmin

In Vitro Toxicological Evaluation in Specific Cell Lines

The cytotoxic effects of isochamaejasmin have been evaluated in various cell lines, demonstrating dose- and time-dependent toxicity. researchgate.netmedchemexpress.com A key model for these studies has been the AW1 insect cell line, derived from the ventral nerve cord of Helicoverpa zea larvae. researchgate.netmdpi.com In these cells, this compound was shown to induce apoptosis, a form of programmed cell death, which was confirmed by observing morphological changes and the activation of caspases-3/9. mdpi.com The toxicity in AW1 cells was significant, with cytotoxicity observed at concentrations ranging from 6.25 to 100 μM over 24 to 72 hours. medchemexpress.com

Beyond insect cells, this compound has demonstrated potent cytotoxic activity against human tumor cell lines. researchgate.net Studies have reported strong inhibitory action against the A549 (human lung carcinoma) and Bel-7402 (human hepatoma) cell lines. researchgate.net This suggests that the compound's toxic effects are not limited to insect cells but extend to mammalian cells, particularly those of cancerous origin.

Table 1: In Vitro Cytotoxicity of this compound in Specific Cell Lines

| Cell Line | Cell Type | Organism | Observed Effect | Citation |

|---|---|---|---|---|

| AW1 | Neuronal Cell | Helicoverpa zea (Corn earworm) | Time- and dose-dependent cytotoxicity, apoptosis induction. researchgate.netmedchemexpress.com | researchgate.netmedchemexpress.com |

| A549 | Lung Carcinoma | Homo sapiens (Human) | Strong inhibitory action. researchgate.net | researchgate.net |

| Bel-7402 | Hepatoma | Homo sapiens (Human) | Strong inhibitory action. researchgate.net | researchgate.net |

In Vivo Toxicity Studies in Model Organisms

In vivo studies have corroborated the toxic potential of this compound observed in cell cultures. The primary model organism used for these investigations has been the larva of the corn earworm, Helicoverpa zea. researchgate.net Research confirmed that this compound exhibits significant toxicity against H. zea larvae, establishing its potential as an insecticidal agent. researchgate.netresearchgate.net The toxic effects were found to be both time- and dose-dependent, mirroring the results seen in the in vitro studies on AW1 cells. researchgate.net

Mechanistic Toxicological Research (e.g., DNA Damage, Oxidative Stress in Toxicity)

The toxicity of this compound is underpinned by its ability to induce cellular damage through multiple mechanisms, primarily involving DNA damage and the induction of oxidative stress leading to apoptosis. researchgate.net

Studies in AW1 cells have shown that this compound exposure leads to significant DNA damage. researchgate.net This was evidenced by the increased levels of key DNA damage biomarkers, including Gamma H2AX (γH2AX), which signals DNA double-strand breaks, and 8-Oxoguanine DNA Glycosylase (OGG1), an enzyme involved in the repair of oxidatively damaged DNA. researchgate.netresearchgate.net

The compound's toxic action is also strongly linked to mitochondrial dysfunction. researchgate.net Exposure to this compound resulted in a decline in the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. researchgate.net This was accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This cascade of events culminates in the activation of initiator caspase-9 and executioner caspase-3, ultimately leading to programmed cell death. researchgate.net These findings indicate that this compound's toxicity is mediated through a mitochondria-associated apoptotic pathway, likely triggered by oxidative stress. researchgate.net

Table 2: Mechanistic Toxicology Findings for this compound

| Mechanism | Biomarker/Effect | Model System | Finding | Citation |

|---|---|---|---|---|

| DNA Damage | Increased γH2AX | AW1 Cells | Indicates DNA double-strand breaks. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Increased OGG1 | AW1 Cells | Suggests oxidative DNA damage. researchgate.netresearchgate.net | researchgate.netresearchgate.net | |

| Mitochondrial Apoptosis | Decreased Mitochondrial Membrane Potential | AW1 Cells | Disruption of mitochondrial function. researchgate.net | researchgate.net |

| Upregulation of Bax/Bcl-2 ratio | AW1 Cells | Promotes apoptosis. researchgate.net | researchgate.net |

Comparative Toxicological Analysis with Related Biflavonoids

The toxicological profile of this compound can be better understood when compared with other biflavonoids that share structural similarities. Biflavonoids are classified based on the type of linkage between their two flavonoid units. semanticscholar.org this compound, along with its stereoisomer chamaejasmin (B1198936), belongs to the class of 3,3''-linked biflavonoids. nih.govsemanticscholar.org

Toxicological studies have indicated that this structural class of biflavonoids may be associated with cellular toxicity. For instance, 3,3''-linked biflavonoids, including chamaejasmin and this compound, have been reported to impair liver and renal cells. semanticscholar.org This contrasts with biflavonoids featuring different linkages, such as the 6,8''-linked agathisflavone, which was found to have no cytotoxic activity. semanticscholar.org Furthermore, while this compound and its stereoisomers exhibit cytotoxicity, some research suggests this compound may be less cytotoxic than its counterparts, which did not induce detectable activation of the pro-survival NF-κB pathway. conicet.gov.ar This comparative data suggests that the specific stereochemistry and linkage position between the flavonoid monomers are critical determinants of the toxicological properties of biflavonoids.

Biosynthesis and Metabolic Pathways of Isochamaejasmin

Proposed Biosynthetic Routes for Biflavonoids, including Isochamaejasmin

The biosynthesis of all flavonoids, including the biflavonoid this compound, begins with the phenylpropanoid pathway. mdpi.commdpi.comnih.gov This fundamental metabolic route converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key starter molecule for flavonoid synthesis. mdpi.comnih.gov

The proposed biosynthetic pathway for this compound involves several stages:

Formation of the Flavanone (B1672756) Monomer (Naringenin): The synthesis of the flavonoid skeleton is initiated by the enzyme Chalcone (B49325) Synthase (CHS). It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a tetrahydroxychalcone, known as naringenin (B18129) chalcone. mdpi.comnih.gov

Isomerization to Flavanone: The resulting chalcone is then cyclized by the enzyme Chalcone Isomerase (CHI) to form the flavanone naringenin. mdpi.com Naringenin is a crucial intermediate in the biosynthesis of a wide array of flavonoid classes and serves as the direct monomeric precursor for this compound. mdpi.com

Dimerization to this compound: The final and defining step in this compound biosynthesis is the coupling of two naringenin units. The prevailing hypothesis is that this occurs via an oxidative coupling mechanism. mdpi.com This process involves the formation of a C-C bond between the C-3 position of one naringenin molecule and the C-3'' position of a second naringenin molecule. While the precise enzymatic control of this dimerization in vivo is still an area of active research, it is believed to be a highly specific reaction that yields the distinct stereochemistry of this compound. core.ac.ukresearchgate.net This coupling of two flavonoid monomers is the characteristic step that defines the biflavonoid biosynthetic pathway. mdpi.comingentaconnect.com

The entire process starts from primary metabolism, branching off to create specialized molecules. The shikimate pathway produces L-phenylalanine, which then enters the phenylpropanoid pathway to generate the building blocks for flavonoids. mdpi.comresearchgate.net

Enzymatic Activities Involved in this compound Biosynthesis

The formation of this compound relies on the sequential and coordinated action of several enzymes. These can be grouped into two main categories: enzymes responsible for the synthesis of the naringenin monomer and those that potentially catalyze the final dimerization step.

The flexibility and sometimes low specificity of these enzymes can lead to the production of a diverse array of flavonoid structures within a single plant species. phytomorphology.com

Table 1: Key Enzymes in the Biosynthesis of Naringenin (this compound Precursor)

| Enzyme | Abbreviation | EC Number | Function in the Pathway |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first step of the phenylpropanoid pathway. mdpi.comresearchgate.net |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylates trans-cinnamic acid to produce 4-coumaric acid. mdpi.commdpi.com |

| 4-Coumaroyl:CoA-Ligase | 4CL | 6.2.1.12 | Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. mdpi.comphytomorphology.com |

| Chalcone Synthase | CHS | 2.3.1.74 | A key polyketide synthase that catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. mdpi.comnih.gov |

| Chalcone Isomerase | CHI | 5.5.1.6 | Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin. mdpi.comphytomorphology.com |

While the enzymes for the monomer synthesis are well-characterized, the specific enzymes catalyzing the oxidative coupling of naringenin to form this compound have not been definitively identified. Research suggests that enzymes such as peroxidases or laccases, known for their ability to catalyze oxidative coupling of phenolic compounds, are likely candidates for this crucial dimerization step. Further research, potentially involving enzyme assays with plant protein extracts and naringenin substrates, is needed to isolate and characterize the specific "biflavonoid synthase" responsible for this compound formation.

Role of this compound as a Plant Secondary Metabolite

This compound is classified as a plant secondary metabolite. np-mrd.org Unlike primary metabolites that are essential for basic survival (e.g., growth and development), secondary metabolites mediate the interactions between a plant and its environment. wikipedia.orgnih.gov They are not directly involved in metabolic or physiological processes but often serve crucial ecological functions. np-mrd.org Biflavonoids, as a group, are known to fulfill several of these roles. mdpi.comsmujo.idresearchgate.net

The functions of biflavonoids, and by extension likely this compound, include:

Defense against Herbivores and Pathogens: One of the most significant roles of plant secondary metabolites is defense. Biflavonoids have demonstrated antimicrobial (antibacterial, antifungal) and antiviral properties, which help protect the plant from pathogenic microorganisms. wikipedia.orgsmujo.idresearchgate.net They can also act as feeding deterrents to herbivores. This compound itself has been noted for its insecticidal activities. medchemexpress.com

Protection from Abiotic Stress: Flavonoids, in general, are known to accumulate in response to abiotic stressors like UV radiation. mdpi.comnih.gov They can act as a "sunscreen" by absorbing UV-B light, thus protecting the plant's cellular machinery from damage. mdpi.com

Allelopathy: Some biflavonoids exhibit allelopathic activity, meaning they can inhibit the growth of neighboring competitor plants. mdpi.com This reduces competition for resources such as water, light, and nutrients.

Signal Molecules: Secondary metabolites can function as signaling molecules in various plant processes. np-mrd.org While the specific signaling roles of this compound are not well-defined, flavonoids can be involved in processes like regulating phytohormone activity. bohrium.com

Table 2: Ecological Roles of Biflavonoids as Secondary Metabolites

| Role | Description |

| Chemical Defense | Provides protection against a wide range of pathogens including fungi and bacteria, and deters feeding by insects and other herbivores. wikipedia.orgsmujo.idcambridge.org |

| UV Protection | Accumulates in epidermal tissues to absorb harmful UV radiation, preventing DNA damage and oxidative stress. mdpi.com |

| Antioxidant Activity | Scavenges reactive oxygen species (ROS) that are generated during times of biotic or abiotic stress, thereby protecting cells from oxidative damage. mdpi.com |

| Allelopathy | Released into the soil to inhibit the germination and growth of competing plant species. mdpi.com |

This compound is found in plants such as Stellera chamaejasme, Brackenridgea zanguebarica, and Wikstroemia sikokiana. np-mrd.orgnih.govknapsackfamily.com The presence of this complex molecule in these species points to its evolutionary importance in their survival and adaptation strategies.

Compound Names Mentioned in this Article

4-coumaric acid

4-coumaroyl-CoA

this compound

L-phenylalanine

Malonyl-CoA

Naringenin

Naringenin chalcone

Ethnopharmacological Significance and Traditional Uses of Isochamaejasmin Containing Plants

Traditional Applications of Stellera chamaejasme L. in Ethnomedicine

The roots of Stellera chamaejasme, known in Chinese as 'Ruixianglangdu', are a well-established component of traditional Chinese medicine (TCM). umich.eduresearchgate.net Ethnomedical practices have utilized this plant for a range of severe and persistent ailments. Historical and modern records document its use for treating conditions such as tumors, tuberculosis, and various skin disorders like psoriasis, scabies, tinea, and stubborn ulcers. magtechjournal.comcgtn.comumich.eduresearchgate.netnih.gov In Mongolian traditional medicine, it has also been applied for chronic tracheitis, tuberculosis, and psoriasis. mdpi.comresearchgate.netnih.gov

The plant was recognized for its potent, and notably toxic, properties, which were harnessed to "dispel phlegm by water" and act against insect pests. ljmu.ac.uk Its application in treating tumors is recorded in significant texts of Tibetan and Chinese Materia Medica. tandfonline.comnih.gov

Table 1: Traditional Ethnomedical Applications of Stellera chamaejasme L.

| Medical Condition | Traditional Medicine System | Common Use Description | Citations |

| Tumors/Cancer | Chinese, Tibetan | Treatment of visceral and solid tumors, including lung, liver, and esophageal cancer. | magtechjournal.com, cgtn.com, umich.edu, nih.gov, tandfonline.com, researchgate.net, nih.gov |

| Tuberculosis | Chinese, Mongolian | Used as a treatment for tuberculosis. | mdpi.com, magtechjournal.com, researchgate.net, cgtn.com, umich.edu, nih.gov, nih.gov |

| Psoriasis | Chinese, Mongolian | Application for psoriasis and other stubborn skin conditions. | mdpi.com, researchgate.net, cgtn.com, nih.gov, nih.gov, tandfonline.com |

| Chronic Tracheitis | Chinese, Mongolian | Employed in the management of chronic tracheitis. | mdpi.com, umich.edu, researchgate.net |

| Skin Ulcers | Chinese | Treatment for stubborn skin ulcers. | magtechjournal.com, umich.edu, researchgate.net |

Correlations Between Traditional Uses and Modern Pharmacological Findings related to Isochamaejasmin

The documented traditional uses of Stellera chamaejasme have prompted modern scientific investigation into its chemical constituents, seeking to validate and understand the mechanisms behind its therapeutic effects. ljmu.ac.uk this compound, as a key biflavonoid from the plant, has been a subject of such research, revealing direct correlations between its bioactivity and the plant's ethnopharmacological applications, particularly in oncology. chemfaces.comnih.gov